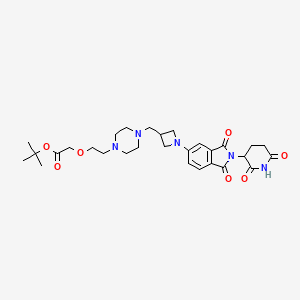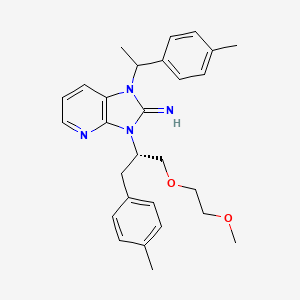
OX2R-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OX2R-IN-2 is a selective antagonist for the orexin 2 receptor (OX2R). Orexin receptors, including orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R), are G-protein-coupled receptors that play a crucial role in regulating various physiological processes such as sleep-wake cycles, feeding behavior, and energy homeostasis . This compound is particularly significant in the study of neurological disorders and sleep-related conditions.
Preparation Methods
The synthesis of OX2R-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and often not disclosed in public literature, the general approach involves the use of selective reagents and catalysts to achieve the desired chemical structure . Industrial production methods typically involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
OX2R-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines.
Scientific Research Applications
OX2R-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding and activity of orexin receptors, aiding in the development of new compounds with similar or improved properties.
Biology: Helps in understanding the physiological roles of orexin receptors in various biological processes, including sleep regulation and energy metabolism.
Mechanism of Action
OX2R-IN-2 exerts its effects by selectively binding to the orexin 2 receptor, thereby inhibiting the binding of endogenous orexin peptides (orexin-A and orexin-B). This inhibition prevents the activation of downstream signaling pathways that are typically triggered by orexin binding. The molecular targets involved include G-protein-coupled receptors and various intracellular signaling molecules . By blocking these pathways, this compound can modulate physiological processes such as sleep-wake cycles and energy homeostasis.
Comparison with Similar Compounds
OX2R-IN-2 is unique in its high selectivity for the orexin 2 receptor compared to other similar compounds. Some similar compounds include:
EMPA: Another selective antagonist for OX2R, often used in research to study orexin receptor functions.
Suvorexant: A dual orexin receptor antagonist that targets both OX1R and OX2R, used clinically for the treatment of insomnia.
This compound’s uniqueness lies in its specific antagonistic action on OX2R, making it a valuable tool for studying the distinct roles of orexin receptors in various physiological and pathological processes.
Properties
Molecular Formula |
C28H34N4O2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
3-[(2S)-1-(2-methoxyethoxy)-3-(4-methylphenyl)propan-2-yl]-1-[1-(4-methylphenyl)ethyl]imidazo[4,5-b]pyridin-2-imine |
InChI |
InChI=1S/C28H34N4O2/c1-20-7-11-23(12-8-20)18-25(19-34-17-16-33-4)32-27-26(6-5-15-30-27)31(28(32)29)22(3)24-13-9-21(2)10-14-24/h5-15,22,25,29H,16-19H2,1-4H3/t22?,25-/m0/s1 |
InChI Key |
FEOYYTJKRQXXMU-TUXUZCGSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](COCCOC)N2C3=C(C=CC=N3)N(C2=N)C(C)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)CC(COCCOC)N2C3=C(C=CC=N3)N(C2=N)C(C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B12362205.png)
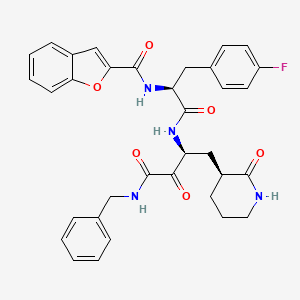
![7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12362210.png)
![(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride](/img/structure/B12362211.png)
![N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine](/img/structure/B12362216.png)
![(2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362218.png)
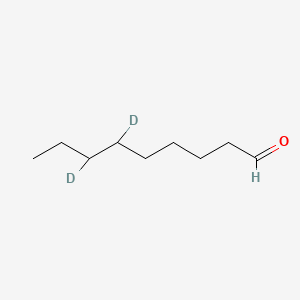
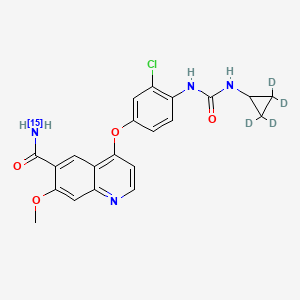
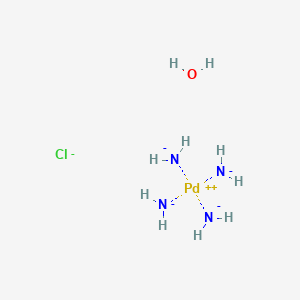
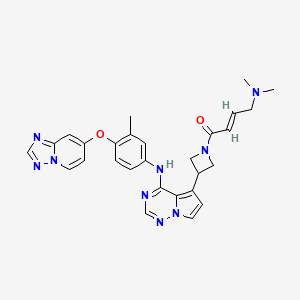


![Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate](/img/structure/B12362278.png)
